molecular formula C25H27N3O2S B2559889 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114646-02-4

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2559889
CAS No.: 1114646-02-4
M. Wt: 433.57
InChI Key: PHXNCZFGLRMFOK-UHFFFAOYSA-N
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Description

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Biological Activity

3-Isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. The compound under consideration has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in a study involving multiple tyrosine kinase inhibitors, it was found that derivatives similar to this compound exhibited potent inhibitory activity against key kinases involved in cancer progression, such as CDK2 and HER2.

CompoundIC50 (µM)Target Kinase
3-Isopentyl derivative0.173 ± 0.012CDK2
Similar derivative0.079 ± 0.015HER2

These results suggest that the compound may act as a non-competitive inhibitor of ATP binding in these kinases, which is crucial for cancer cell survival and proliferation .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The quinazolinone scaffold is known to interfere with signaling pathways that regulate cell growth and survival, particularly through the modulation of cyclin-dependent kinases (CDKs).

In molecular docking studies, it has been shown that compounds with similar structures bind effectively to the ATP-binding sites of CDK2 and EGFR, indicating a competitive inhibition mechanism .

3. Antimicrobial Activity

In addition to its anticancer properties, quinazolinones have demonstrated antimicrobial effects against various pathogens. The compound has been tested for its antibacterial and antifungal activities using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infectious diseases .

Case Study 1: Cytotoxicity Evaluation

A recent evaluation of similar quinazolinone derivatives showed that compounds A3 and A5 exhibited IC50 values of 10 µM against prostate cancer cells (PC3), underscoring the potential effectiveness of this class of compounds in clinical applications .

Case Study 2: Antibacterial Testing

Another study assessed the antibacterial efficacy of quinazolinone derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives showed potent activity against resistant strains, highlighting their potential role in addressing antibiotic resistance .

Properties

IUPAC Name

3-(3-methylbutyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNCZFGLRMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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